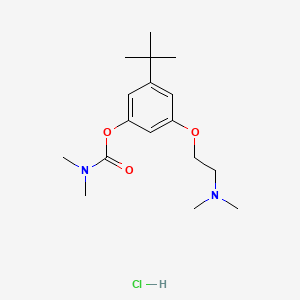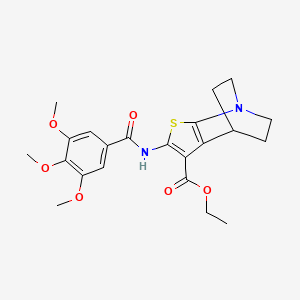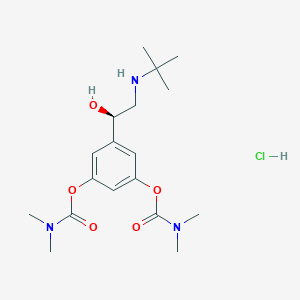
Bambuterol hydrochloride, (R)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bambuterol hydrochloride, ®- is a long-acting beta2-adrenoceptor agonist used primarily in the treatment of asthma and other lung diseases associated with bronchospasm. It is a prodrug of terbutaline, meaning it is metabolized in the body to produce the active drug terbutaline .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of bambuterol hydrochloride involves several steps. Initially, 3’,5’-dihydroxyacetophenone reacts with dimethylcarbamoyl chloride in the presence of a base at 50-95°C to form bis-3,5-(N,N-dimethylcarbamoyloxy)-acetophenone. This intermediate is then halogenated with bromine to produce bis-3’,5’-(N,N-dimethylcarbamoyloxy)-2-bromoacetophenone. The final step involves the reaction of this compound with sodium borohydride and 5-butylamine under reflux conditions to yield bambuterol hydrochloride .
Industrial Production Methods
Industrial production of bambuterol hydrochloride follows similar synthetic routes but is optimized for higher yield and safety. The process involves controlled reaction conditions and the use of solvents like dioxane, methanol, and ethyl acetate to ensure efficient production .
Análisis De Reacciones Químicas
Types of Reactions
Bambuterol hydrochloride undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form various metabolites.
Reduction: Reduction reactions can convert it back to its precursor forms.
Substitution: It can undergo substitution reactions, particularly in the presence of halogens.
Common Reagents and Conditions
Common reagents used in these reactions include bromine for halogenation, sodium borohydride for reduction, and various bases for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions include terbutaline, which is the active metabolite of bambuterol hydrochloride, and other intermediate compounds used in its synthesis .
Aplicaciones Científicas De Investigación
Bambuterol hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a model compound in the study of beta2-adrenoceptor agonists and their synthetic pathways.
Biology: Research on its effects on cellular pathways and receptor interactions is ongoing.
Medicine: It is extensively studied for its therapeutic effects in treating asthma and bronchospasm.
Industry: It is used in the development of new bronchodilator drugs and formulations
Mecanismo De Acción
Bambuterol hydrochloride exerts its effects by stimulating beta2-adrenergic receptors, which leads to the activation of intracellular adenyl cyclase. This enzyme catalyzes the conversion of adenosine triphosphate (ATP) to cyclic AMP, resulting in the relaxation of bronchial smooth muscle and inhibition of the release of mediators of immediate hypersensitivity from cells, especially mast cells .
Comparación Con Compuestos Similares
Similar Compounds
Terbutaline: The active metabolite of bambuterol hydrochloride, used in similar therapeutic applications.
Salbutamol: Another beta2-adrenoceptor agonist used in the treatment of asthma.
Formoterol: A long-acting beta2-adrenoceptor agonist with similar applications
Uniqueness
Bambuterol hydrochloride is unique in its long-acting nature and its role as a prodrug of terbutaline. This allows for sustained therapeutic effects and improved patient compliance compared to other similar compounds .
Propiedades
Número CAS |
662138-63-8 |
|---|---|
Fórmula molecular |
C18H30ClN3O5 |
Peso molecular |
403.9 g/mol |
Nombre IUPAC |
[3-[(1R)-2-(tert-butylamino)-1-hydroxyethyl]-5-(dimethylcarbamoyloxy)phenyl] N,N-dimethylcarbamate;hydrochloride |
InChI |
InChI=1S/C18H29N3O5.ClH/c1-18(2,3)19-11-15(22)12-8-13(25-16(23)20(4)5)10-14(9-12)26-17(24)21(6)7;/h8-10,15,19,22H,11H2,1-7H3;1H/t15-;/m0./s1 |
Clave InChI |
LBARATORRVNNQM-RSAXXLAASA-N |
SMILES isomérico |
CC(C)(C)NC[C@@H](C1=CC(=CC(=C1)OC(=O)N(C)C)OC(=O)N(C)C)O.Cl |
SMILES canónico |
CC(C)(C)NCC(C1=CC(=CC(=C1)OC(=O)N(C)C)OC(=O)N(C)C)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


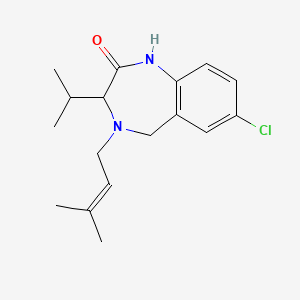
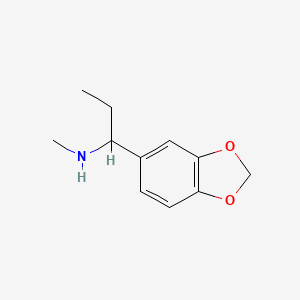


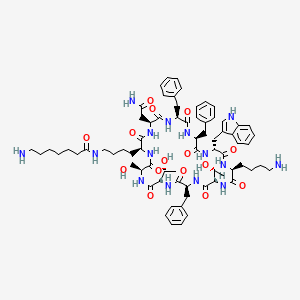
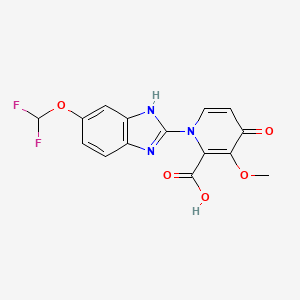
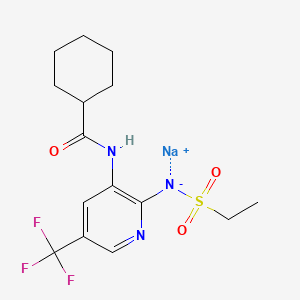
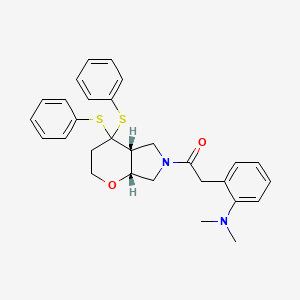
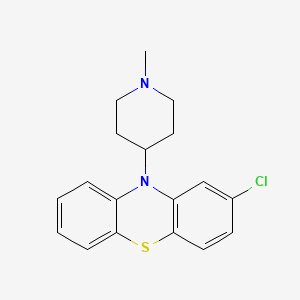
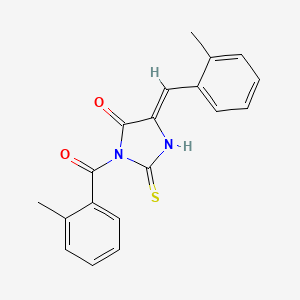
![4-[[1-[2-(4-cyanophenyl)ethyl]-4-hydroxypiperidin-4-yl]methyl-methylamino]benzoic acid](/img/structure/B12766505.png)
